molecular formula C40H44N12O16S4.4Na<br>C40H40N12Na4O16S4 B096502 Fluorescent Brightener 220 CAS No. 16470-24-9

Fluorescent Brightener 220

Cat. No. B096502
CAS RN: 16470-24-9
M. Wt: 1165 g/mol
InChI Key: CPZFDTYTCMAAQX-MBCFVHIPSA-J
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Description

Fluorescent brighteners are a class of compounds that enhance the brightness of materials by absorbing ultraviolet light and re-emitting it as visible light. They are commonly used in various applications, including coatings, hydrogels, and bioimaging. Fluorescent Brightener 220, specifically, is a type of triazinylstilbene compound known for its photoinitiating properties when exposed to LED light, making it a valuable component in photopolymerization processes .

Synthesis Analysis

The synthesis of fluorescent brighteners can be achieved through relatively simple chemical reactions. For instance, benzoxazole-based brighteners are synthesized using polyphosphoric acid and characterized by proton NMR and UV spectrum analysis . The synthesis process is crucial as it determines the purity and the properties of the final product, which in turn affects its performance in applications such as textile fiber enhancement and polymerization processes .

Molecular Structure Analysis

The molecular structure of fluorescent brighteners like Fluorescent Brightener 220 is characterized by a triazinylstilbene core, which is responsible for its optical properties. The structure is designed to absorb UV light efficiently and re-emit it in the visible spectrum, providing the brightening effect. The tight β-barrel structure found in fluorescent proteins, which is similar to the core structure of some brighteners, provides the chemical environment necessary for effective fluorescence .

Chemical Reactions Analysis

Fluorescent brighteners participate in chemical reactions primarily as photoinitiators. They are capable of initiating polymerization reactions upon exposure to visible LED light, even in the presence of oxygen, which typically inhibits such processes. The photochemical mechanisms of these reactions have been investigated using techniques such as electron-spin resonance-spin trapping and cyclic voltammetry .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorescent brighteners are key to their performance. For example, the photophysical characteristics of encapsulated fluorophores in core-shell fluorescent silica nanoparticles differ from their solution properties, indicating the potential for tuning the structure for enhanced radiative properties . The fastness test and whiteness measurement are used to assess the physical properties of benzoxazole fluorescent brighteners, which are important for their application to polyester fibers . Additionally, the photostability and brightness of fluorescent brighteners are critical for their use in bioimaging and other applications where long-term fluorescence is required .

Scientific Research Applications

  • Plant Reproduction Studies : SR2200 is effective for studying various aspects of plant reproduction, including pollen tube growth and early embryo patterning in Arabidopsis thaliana, using confocal laser scanning microscopy (Musielak et al., 2015).

  • Visualizing Fungi in Soil : This brightener is superior to other fluorescent stains in visualizing fungi like Rhizoctonia solani in soil thin sections, due to its effective staining and lack of crystallization issues (Harris et al., 2002).

  • Photopolymerization Initiator : FB 220 acts as a photoinitiator for free radical photopolymerizations under LED light irradiation. Its fluorescence properties enable efficient polymerization even in the presence of oxygen (Zuo et al., 2016).

  • Antifraud Markers in Printing Inks : Stilbene derivatives like FB 220 are used as “antifraud markers” in digital printing ink-jet inks, enhancing ink stability and compatibility with ink constituents (Karanikas et al., 2012).

  • Spore Germination Research : FB 220 has been used in biological systems to study spore germination, demonstrating an increase in spore germination in certain fungi (Darken & Swift, 1964).

  • Photopolymerization in Water-Based Coatings : FB 220 serves as an active photoinitiator in aqueous visible-light photopolymerization, particularly useful for waterborne coatings and hydrogel synthesis under mild light conditions (Zuo et al., 2018).

Safety And Hazards

Fluorescent Brightener 220 should be handled with care to avoid contact with skin and eyes . It’s also advised to avoid formation of dust and aerosols .

properties

IUPAC Name

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N12O16S4.4Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b2-1+;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZFDTYTCMAAQX-MBCFVHIPSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40N12Na4O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1165.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, WHITE-TO-YELLOW POWDER.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name FLUORESCENT BRIGHTENER 220
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1683
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water, g/100ml at 20 °C: 15 (good)
Record name FLUORESCENT BRIGHTENER 220
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1683
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

Fluorescent Brightener 220

CAS RN

16470-24-9
Record name C.I. Fluorescent Brightener 220
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016470249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrasodium 4,4'-bis[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORESCENT BRIGHTENER 220
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25E83C4F3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUORESCENT BRIGHTENER 220
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1683
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

>300 °C
Record name FLUORESCENT BRIGHTENER 220
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1683
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
J Brasch, I Kreiselmaier, E Christophers - Mycoses, 2003 - Wiley Online Library
The aim of this study was to investigate a possible effect of optical brighteners on the growth of dermatophytes. Typical strains of Trichophyton rubrum, T. mentagrophytes, Microsporum …
Number of citations: 17 onlinelibrary.wiley.com
PA Turck - Report Laboratory Study, 2001 - hero.epa.gov
Two generation reproduction and fertility study of CI fluorescent brightener 220 administered via oral gavage in rats | Health & Environmental Research Online (HERO) …
Number of citations: 0 hero.epa.gov
PA Turck - Report Laboratory Study, 2000 - hero.epa.gov
Prenatal developmental toxicity study of CI fluorescent brightener 220 administered via oral gavage to New Zealand white rabbits | Health & Environmental Research Online (HERO) …
Number of citations: 0 hero.epa.gov
EK Karanikas, NF Nikolaidis, EG Tsatsaroni - Progress in Organic Coatings, 2012 - Elsevier
Two stilbene derivatives, Kahablanc APU (CI Fluorescent Brightener 220) and Kahablanc BA (CI Fluorescent Brightener 113) were used as possible “antifraud markers”. These were …
Number of citations: 9 www.sciencedirect.com
WJ Breslin - Report Laboratory Study, 1998 - hero.epa.gov
A pilot prenatal developmental toxicity study of CI fluorescent brightener 220 and CI fluorescent brightener 339 administered via oral gavage to New Zealand white rabbits …
Number of citations: 2 hero.epa.gov
JM Kingsbury, J Heitman, SR Pinnell - PLoS One, 2012 - journals.plos.org
… Because CFW and the structurally similar fluorescent brightener 220 have been shown to inhibit fungal growth, we tested a panel of related stilbene and non-stilbene fluorescent …
Number of citations: 46 journals.plos.org
A Horibe, T Murayama, T Kawai… - RSC Applied Interfaces, 2023 - pubs.rsc.org
Micellar surfactants with amphiphilic chemical structures are mostly used to disperse single-walled carbon nanotubes (SWCNTs) in water. However, there is little systematic knowledge …
Number of citations: 0 pubs.rsc.org
XL Jia, JS Xue, F Zhang, C Yao, SY Shen, CX Sui… - Plant Reproduction, 2021 - Springer
The pollen coat, which forms on the pollen surface, consists of a lipid–protein matrix. It protects pollen from desiccation and is involved in adhesion, pollen–stigma recognition, and …
Number of citations: 10 link.springer.com
H Jintoku, T Sato, T Nakazumi… - … applied materials & …, 2017 - ACS Publications
… sulfate (SDS) and tetrasodium 4,4′-bis[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2′-disulfonate] (FB: fluorescent brightener 220), which …
Number of citations: 10 pubs.acs.org
CJ Kaeser - 2017 - search.proquest.com
… Figure 3.5 Average relative concentrations of DNA Barcode A sequence in solid DNATrax material and aqueous solutions both with and without Fluorescent Brightener 220 as a …
Number of citations: 1 search.proquest.com

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